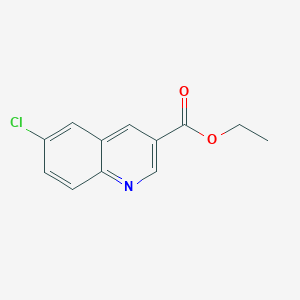

Ethyl 6-chloroquinoline-3-carboxylate

Description

BenchChem offers high-quality Ethyl 6-chloroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-chloroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFMAWLPWUGVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624067 | |

| Record name | Ethyl 6-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375854-57-2 | |

| Record name | Ethyl 6-chloro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375854-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of Ethyl 6-chloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 6-chloroquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the spectroscopic signatures through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting spectra are detailed, providing a robust framework for researchers in the field. This guide is grounded in established spectroscopic principles and data from closely related quinoline derivatives, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Ethyl 6-chloroquinoline-3-carboxylate

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. Ethyl 6-chloroquinoline-3-carboxylate serves as a crucial building block for the synthesis of more complex pharmaceutical agents. The chloro- and ethyl carboxylate-substituents at the 6- and 3-positions, respectively, provide versatile handles for further chemical modifications. Accurate structural elucidation and purity assessment are paramount, and for this, a thorough understanding of its spectral characteristics is indispensable. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, offering a detailed interpretation that will aid in its synthesis, characterization, and application in drug discovery pipelines.

Molecular Structure and Spectroscopic Correlation

The molecular structure of Ethyl 6-chloroquinoline-3-carboxylate forms the basis for interpreting its spectral data. Each spectroscopic technique probes different aspects of the molecule's constitution, and a combined analysis provides a complete structural picture.

Caption: Correlation of molecular structure with spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 6-chloroquinoline-3-carboxylate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol for NMR Analysis

The following protocol is a standard procedure for acquiring high-resolution NMR spectra of quinoline derivatives[1][2].

Sample Preparation:

-

Accurately weigh 5-10 mg of Ethyl 6-chloroquinoline-3-carboxylate for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can slightly affect chemical shifts.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans to achieve a good signal-to-noise ratio[1].

-

¹³C NMR: A proton-decoupled pulse sequence is standard to simplify the spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary compared to ¹H NMR[1].

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

While a definitive experimental spectrum is not publicly available, the following data is predicted based on the analysis of similar quinoline derivatives[1][2][3][4].

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.25 | s | - | H-2 |

| ~8.80 | s | - | H-4 |

| ~8.15 | d | ~2.0 | H-5 |

| ~7.90 | d | ~8.8 | H-8 |

| ~7.65 | dd | ~8.8, 2.0 | H-7 |

| ~4.45 | q | ~7.1 | -OCH₂CH₃ |

| ~1.45 | t | ~7.1 | -OCH₂CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.5-9.5 ppm): The quinoline ring protons are expected in this downfield region due to the deshielding effect of the aromatic ring current. The protons H-2 and H-4 are anticipated to be the most downfield due to the electron-withdrawing effects of the adjacent nitrogen atom and the carboxylate group, appearing as singlets. The H-5 proton is expected to be a doublet with a small coupling constant, split by H-7. The H-8 proton should appear as a doublet with a larger coupling constant from H-7. The H-7 proton is predicted to be a doublet of doublets, showing coupling to both H-5 and H-8.

-

Ethyl Ester Group (1.0-4.5 ppm): The methylene protons (-OCH₂CH₃) are expected around 4.45 ppm as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) should appear further upfield at approximately 1.45 ppm as a triplet, coupled to the methylene protons.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The predicted ¹³C NMR chemical shifts are based on data from related quinoline structures and established chemical shift increments[3][4][5][6][7][8].

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (ester) |

| ~150.0 | C-2 |

| ~148.5 | C-8a |

| ~138.0 | C-4 |

| ~135.0 | C-6 |

| ~132.0 | C-5 |

| ~130.0 | C-7 |

| ~128.0 | C-4a |

| ~125.0 | C-8 |

| ~122.0 | C-3 |

| ~62.0 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, around 165.0 ppm.

-

Aromatic Carbons: The carbons of the quinoline ring system will appear in the range of 120-150 ppm. The exact assignment requires 2D NMR techniques like HSQC and HMBC, but the predicted shifts are consistent with a chloro-substituted quinoline ring. The carbon bearing the chlorine atom (C-6) is expected to be significantly deshielded.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃) is predicted around 62.0 ppm, while the methyl carbon (-OCH₂CH₃) will be the most upfield signal at approximately 14.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule[9][10].

Experimental Protocol for FT-IR Analysis

A standard procedure for solid-state FT-IR analysis is as follows[11][12].

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

The predicted IR absorption bands for Ethyl 6-chloroquinoline-3-carboxylate are based on characteristic functional group frequencies[13][14][15][16].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-2980 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C and C=N ring stretching (quinoline) |

| ~1250-1300 | Strong | C-O stretch (ester) |

| ~1000-1100 | Medium | C-O stretch (ester) |

| ~800-850 | Strong | C-H out-of-plane bending (aromatic) |

| ~700-800 | Medium-Strong | C-Cl stretch |

Interpretation of the IR Spectrum:

-

The most prominent peak will be the strong absorption of the ester carbonyl (C=O) group around 1720-1740 cm⁻¹.

-

The presence of the quinoline ring is confirmed by the aromatic C-H stretching above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

The ethyl group will show aliphatic C-H stretching bands below 3000 cm⁻¹.

-

The strong C-O stretching bands of the ester group will be visible in the 1000-1300 cm⁻¹ range.

-

The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity[17].

Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules[18][19].

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged ions.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum

The predicted mass spectrum of Ethyl 6-chloroquinoline-3-carboxylate will show a molecular ion peak and several characteristic fragment ions. The molecular weight of C₁₂H₁₀ClNO₂ is 235.67 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺• and [M+2]⁺•) at m/z 235 and 237, with a relative intensity of about 3:1.

Predicted Fragmentation Pattern:

Caption: Predicted fragmentation pathway for Ethyl 6-chloroquinoline-3-carboxylate.

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular ion peak at m/z 235/237 is crucial for confirming the molecular weight.

-

Loss of the Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to an acylium ion at m/z 190/192[20][21][22].

-

Loss of the Ethyl Carboxylate Group: Loss of the entire ethyl carboxylate radical (•COOCH₂CH₃) would result in a quinolinyl cation at m/z 162/164.

-

Loss of Chlorine: Subsequent loss of a chlorine radical from the quinolinyl cation would give a fragment at m/z 127.

-

McLafferty Rearrangement: A potential McLafferty rearrangement could lead to the loss of ethene (C₂H₄) from the molecular ion, resulting in a peak at m/z 207/209.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of Ethyl 6-chloroquinoline-3-carboxylate. By integrating data from related compounds and fundamental spectroscopic principles, a comprehensive understanding of its NMR, IR, and MS spectra has been established. The provided experimental protocols offer a validated starting point for researchers to acquire their own data. This guide serves as a valuable resource for scientists and professionals involved in the synthesis and development of quinoline-based pharmaceuticals, enabling them to confidently identify and characterize this important synthetic intermediate.

References

-

The Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

-

CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. [Link]

-

UniTechLink. (2023). Step-by-step Analysis of FTIR. [Link]

-

Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

PubMed Central. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]

-

ElectronicsAndBooks. (1974). Competitive and Consecutive Eliminations of N₂ and CO (or C2H4) from some Heterocyclics Under Electron Impact. [Link]

-

Scribd. (n.d.). FTIR SOP: Setup and Data Processing. [Link]

-

UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

-

Indian Journal of Pure & Applied Physics. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. [Link]

-

Magnetic Resonance in Medicine. (1999). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

ARKAT USA, Inc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

SpectraBase. (n.d.). Ethyl 4-amino-6-chloroquinoline-3-carboxylate. [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. [Link]

-

University of Puget Sound. (n.d.). IR Absorption Table. [Link]

-

PubMed Central. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). [Link]

-

University of Victoria. (2018). Ionization methods for the mass spectrometry of organometallic compounds. [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. [Link]

-

Asian Journal of Chemistry. (2013). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

-

SciELO. (2024). Article. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Studylib. (n.d.). NMR Spectroscopy: Chemical Shifts, Integration, Coupling. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 10. rtilab.com [rtilab.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

- 17. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 19. web.uvic.ca [web.uvic.ca]

- 20. asianpubs.org [asianpubs.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Ethyl 6-chloroquinoline-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Ethyl 6-chloroquinoline-3-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its rigid quinoline scaffold, substituted with a reactive chlorine atom and an ester functional group, provides a versatile platform for the synthesis of a diverse array of pharmacologically active molecules. This technical guide offers an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis via the classic Gould-Jacobs reaction. We will detail robust protocols for its analytical characterization, discuss its strategic application in the development of therapeutic agents, and provide essential safety and handling guidelines for researchers. This document is intended for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Physicochemical Properties and Structural Elucidation

Ethyl 6-chloroquinoline-3-carboxylate is most accurately described as its more stable tautomer, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. The 4-hydroxyquinoline form is the predominant product of its common synthesis routes.

The core structure consists of a bicyclic quinoline system, with a chlorine atom at the C6 position, an ethyl carboxylate group at the C3 position, and a hydroxyl group at the C4 position. This arrangement of functional groups is crucial for its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [1] |

| Molecular Weight | 251.67 g/mol | [1] |

| CAS Number | 70271-77-1 | [1] |

| Appearance | Off-white powder | [1] |

| Melting Point | > 300 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis Pathway: The Gould-Jacobs Reaction

The most reliable and widely adopted method for synthesizing 4-hydroxyquinoline derivatives like Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is the Gould-Jacobs reaction.[2][3][4] This reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermally induced cyclization.

The causality behind this choice of reaction is its efficiency and predictability. The reaction proceeds through two key stages:

-

Condensation: The nucleophilic amino group of 4-chloroaniline attacks the electrophilic carbon of diethyl ethoxymethylenemalonate, leading to the substitution of the ethoxy group and formation of an intermediate, ethyl α-carbethoxy-β-(4-chloroanilino)acrylate.

-

Thermal Cyclization: The reaction is driven to completion by heating in a high-boiling point solvent (e.g., Dowtherm A). This high temperature facilitates an intramolecular cyclization via an electrocyclic reaction, followed by tautomerization to yield the stable 4-hydroxyquinoline aromatic system.[3][5]

Caption: Workflow for the Gould-Jacobs Synthesis.

Experimental Protocol: Synthesis

Materials:

-

4-chloroaniline

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A (or diphenyl ether)

-

Hexane (or other suitable non-polar solvent)

-

Standard laboratory glassware, heating mantle, and condenser

Procedure:

-

Condensation: In a round-bottomed flask, combine 1.0 mole of 4-chloroaniline with 1.1 moles of diethyl ethoxymethylenemalonate. Heat the mixture gently (e.g., on a steam bath) for approximately 1 hour to allow the evolved ethanol to escape. The resulting warm product is used directly in the next step.[6]

-

Cyclization: In a separate, larger flask equipped with a reflux condenser, heat a high-boiling point solvent like Dowtherm A to its boiling point (approx. 250°C).[6] Carefully and slowly add the product from Step 1 into the boiling solvent.

-

Reaction Completion: Maintain the vigorous reflux for 1-2 hours. During this time, the cyclized product will begin to precipitate from the hot solution.

-

Isolation: Allow the reaction mixture to cool to a safe handling temperature. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with a non-polar solvent like hexane to remove the high-boiling point solvent and any colored impurities.

-

Drying: Dry the final product, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, in a vacuum oven.

Analytical Characterization and Quality Control

To ensure the identity, purity, and structural integrity of the synthesized compound, a panel of analytical techniques must be employed. This multi-faceted approach provides a self-validating system for quality control.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Results |

| HPLC | Purity Assessment | A single major peak indicating ≥98% purity. |

| ¹H NMR | Structural Verification | Characteristic peaks corresponding to the aromatic protons on the quinoline ring, the ethyl ester protons (quartet and triplet), and the hydroxyl proton. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all 12 unique carbon atoms, including the carbonyl carbon of the ester and carbons of the quinoline core. |

| Mass Spec (MS) | Molecular Weight Confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (252.05 g/mol for C₁₂H₁₁ClNO₃⁺). |

| FT-IR | Functional Group Analysis | Characteristic absorption bands for O-H (hydroxyl), C=O (ester), and C-Cl bonds. |

Standard Operating Procedure (SOP): HPLC Purity Analysis

-

Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 10 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a 100 µg/mL stock solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Injection & Analysis: Inject 10 µL of the sample. The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Applications in Medicinal Chemistry and Drug Development

Ethyl 6-chloroquinoline-3-carboxylate is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a key starting material or intermediate for more complex molecules with therapeutic potential.[1] The quinoline core is a well-established "privileged scaffold" found in numerous approved drugs, particularly in the areas of infectious diseases and oncology.[7]

The chlorine atom at the C6 position and the ester at C3 are handles for further chemical modification. A common and critical transformation is the conversion of the 4-hydroxy group to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). This creates the highly versatile intermediate, Ethyl 4,6-dichloroquinoline-3-carboxylate, which is a precursor to many antimalarial drugs like Chloroquine.[8] The 4-chloro position is then susceptible to nucleophilic substitution by various amines, allowing for the introduction of side chains critical for biological activity.

Caption: Synthetic utility in drug discovery.

This strategic derivatization makes the compound valuable for:

-

Antimalarial Drug Synthesis: As a building block for 4-aminoquinoline drugs.[8]

-

Antibacterial Agents: The quinoline scaffold is the basis for quinolone and fluoroquinolone antibiotics.[9]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors used in cancer therapy feature a quinoline or quinazoline core.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

Ethyl 6-chloroquinoline-3-carboxylate is a compound of significant strategic importance in synthetic and medicinal chemistry. Its straightforward synthesis via the Gould-Jacobs reaction, combined with its versatile functional groups, makes it an indispensable starting material for the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage the power of the quinoline scaffold in drug discovery programs.

References

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available at: [Link]

-

Wikiwand. Gould–Jacobs reaction. Available at: [Link]

-

YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. Available at: [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

-

National Institutes of Health. Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Available at: [Link]

-

PubChem. Ethyl 6-acetyl-4-chloroquinoline-3-carboxylate. Available at: [Link]

-

LookChem. Ethyl 6-chloroquinoline-3-carboxylate. Available at: [Link]

-

National Institutes of Health. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Available at: [Link]

-

Carl ROTH. Sterillium - Safety Data Sheet. Available at: [Link]

-

Atmiya University. Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Available at: [Link]

-

PubChem. Ethyl 4-chloro-6-nitroquinoline-3-carboxylate. Available at: [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. Available at: [Link]

-

ResearchGate. An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Available at: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

-

ResearchGate. (PDF) Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. Available at: [Link]

-

PubChemLite. Ethyl 3-amino-6-chloroquinoline-2-carboxylate (C12H11ClN2O2). Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. iipseries.org [iipseries.org]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 9. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

Ethyl 6-chloroquinoline-3-carboxylate: A Strategic Building Block in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract: This technical guide provides a comprehensive analysis of Ethyl 6-chloroquinoline-3-carboxylate, a pivotal molecular scaffold in the synthesis of novel therapeutic agents. We will elucidate its structure through a detailed breakdown of its canonical SMILES string, present a field-validated protocol for its synthesis via the Gould-Jacobs reaction, and explore its strategic applications in drug development. This document is designed for researchers, medicinal chemists, and drug development professionals, offering a blend of foundational chemical principles and practical, actionable insights for the laboratory.

The Quinoline Core: A Privileged Scaffold in Pharmacology

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of successful drugs. These are termed "privileged scaffolds" due to their proven ability to bind to multiple biological targets. The quinoline ring system is a quintessential example of such a scaffold, forming the structural basis for a wide array of pharmaceuticals with diverse activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1] The versatility of the quinoline core, which allows for functionalization at multiple positions, enables chemists to systematically modulate a compound's pharmacological profile.

Ethyl 6-chloroquinoline-3-carboxylate has been identified as a particularly high-value intermediate. Its structure is pre-functionalized with two key reactive sites: an ethyl ester at the 3-position and a chlorine atom at the 6-position. These groups serve as versatile synthetic handles for subsequent chemical modifications, making this compound an ideal starting point for building libraries of novel drug candidates.

SMILES: A Universal Language for Chemical Structure

The Simplified Molecular-Input Line-Entry System (SMILES) provides a concise and unambiguous method for representing chemical structures using a linear string of characters. This notation is fundamental to cheminformatics, enabling efficient storage, searching, and analysis of chemical data in large databases.

The canonical SMILES string for Ethyl 6-chloroquinoline-3-carboxylate is: CCOC(=O)C1=CN=C2C=C(C=CC2=C1)Cl

Deconstructing the SMILES Notation

A precise understanding of the SMILES string is essential for its correct interpretation in computational chemistry and database management. The string encodes the molecule's atoms, bonds, and ring structures.

Table 1: Interpretation of the SMILES String for Ethyl 6-chloroquinoline-3-carboxylate

| SMILES Fragment | Chemical Interpretation | Rationale |

| CCOC(=O) | Ethyl carboxylate group | CC is the ethyl group, O is the ester oxygen, and C(=O) is the carbonyl. |

| C1= | Carbon at position 3 | This is the start of the first ring, denoted by the number 1. The = indicates a double bond to the next atom in the ring. |

| CN=C2 | Pyridine ring segment | Describes the C3-C2-N1-C8a portion of the quinoline. The number 2 marks the start of the second (fused) ring. |

| C=C(Cl) | Benzene ring segment with chloro group | Represents C4a-C5=C6, with the chlorine atom (Cl) attached to the C6 position. |

| C=CC2=C1 | Completion of the bicyclic system | Describes the remainder of the benzene ring (C7=C8) and indicates the ring closure points for both the first (C1) and second (C2) rings, completing the quinoline scaffold. |

Synthesis and Purification: A Validated Protocol

The Gould-Jacobs reaction is the cornerstone method for synthesizing the 4-hydroxyquinoline core, which is a direct precursor to many quinoline derivatives. The following protocol details a robust procedure for synthesizing Ethyl 6-chloroquinoline-3-carboxylate, designed for reproducibility and scalability.

Experimental Protocol: The Gould-Jacobs Reaction

This reaction proceeds in two key stages: an initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature thermal cyclization.

Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked round-bottom flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser, add 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Condensation Phase: Heat the mixture to 130-140 °C. The purpose of this step is to facilitate the nucleophilic substitution of the ethoxy group by the aniline, forming the key enamine intermediate while distilling off the ethanol byproduct. Maintain this temperature for approximately 2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the 4-chloroaniline.

-

Cyclization Phase: Increase the temperature of the reaction mixture to 250-260 °C using a high-boiling point solvent (e.g., diphenyl ether) or neat conditions if the intermediate is stable. This high temperature provides the necessary activation energy for the intramolecular electrophilic aromatic substitution (the cyclization) to occur, forming the quinoline ring system. Hold at this temperature for 30-60 minutes.

-

Reaction Quench and Isolation: Allow the reaction mixture to cool to below 100 °C. The crude product, Ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate, will typically precipitate from the high-boiling solvent upon cooling. The solid can be collected by vacuum filtration.

-

Purification: Wash the crude solid thoroughly with a non-polar solvent like hexane or diethyl ether to remove residual diphenyl ether. The product can be further purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield a high-purity solid.

-

Chlorination (If starting from the 4-hydroxy intermediate): To obtain the final target compound, the 4-hydroxy group must be converted to a chloro group. This is typically achieved by refluxing the intermediate with phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). The reaction is then carefully quenched with ice, and the resulting precipitate is filtered, washed, and dried.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 6-chloroquinoline-3-carboxylate.

Strategic Applications in Drug Discovery

The true value of Ethyl 6-chloroquinoline-3-carboxylate lies in its capacity as a versatile platform for generating diverse molecular structures. The chloro and ester groups provide orthogonal synthetic handles for a variety of chemical transformations. The importance of chlorine in pharmaceuticals is well-documented, as it can modulate a molecule's acidity, lipophilicity, and metabolic stability.[2]

-

Ester Group (Position 3): The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides by coupling with various amines. This is a primary strategy for exploring the chemical space around this position to optimize target binding and pharmacokinetic properties.

-

Chloro Group (Position 6): The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. More importantly, it is ideally suited for modern palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a vast array of aryl, heteroaryl, amine, and alkyne fragments, dramatically increasing molecular complexity and enabling the synthesis of targeted inhibitors for kinases and other enzymes.

Logical Derivatization Pathways

Caption: Key derivatization pathways for Ethyl 6-chloroquinoline-3-carboxylate in medicinal chemistry.

Conclusion

Ethyl 6-chloroquinoline-3-carboxylate is more than just a chemical compound; it is a strategic tool in the arsenal of the modern medicinal chemist. Its robust and scalable synthesis, combined with the orthogonal reactivity of its functional groups, provides a reliable and versatile platform for the development of novel small-molecule therapeutics. A thorough understanding of its chemical properties, as outlined in this guide, is crucial for leveraging its full potential in the complex and challenging process of drug discovery.

References

-

Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8795-8827. [Link]

-

Gommaa, A. M. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Saudi Chemical Society, 25(8), 101287. [Link]

Sources

The Lynchpin in Modern Medicinal Chemistry: A Technical Guide to Ethyl 6-chloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Compounds incorporating the quinoline nucleus exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Within this esteemed class of heterocycles, Ethyl 6-chloroquinoline-3-carboxylate emerges as a pivotal building block, a versatile intermediate poised for the synthesis of a new generation of targeted therapeutics. This guide provides an in-depth technical overview of its synthesis, properties, and critical applications in drug discovery and development. The strategic placement of the chlorine atom at the 6-position and the ethyl carboxylate at the 3-position offers synthetic handles for diversification, allowing chemists to fine-tune the steric and electronic properties of the final compounds to optimize their pharmacological profiles.

Core Compound Identification

| Property | Value |

| Chemical Name | Ethyl 6-chloroquinoline-3-carboxylate |

| Synonyms | 6-chloroquinoline-3-carboxylic acid ethyl ester |

| CAS Number | 375854-57-2 |

| Molecular Formula | C₁₂H₁₀ClNO₂ |

| Molecular Weight | 235.67 g/mol |

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 6-chloroquinoline-3-carboxylate is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| Melting Point | 108.4-109.1 °C | |

| Boiling Point (Predicted) | 341.9 ± 22.0 °C | |

| Density (Predicted) | 1.286 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.41 ± 0.14 | |

| LogP (Predicted) | 3.06 | |

| Storage Temperature | Room Temperature, Sealed in dry |

Synthesis of Ethyl 6-chloroquinoline-3-carboxylate: The Gould-Jacobs Reaction

The most reliable and widely adopted method for the synthesis of the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction.[1] This thermal cyclization process offers a robust pathway to this key intermediate, which can then be further modified to yield the target compound. The synthesis is a multi-step process that begins with the condensation of an aniline with an ethoxymethylenemalonate ester.

Reaction Rationale and Mechanism

The Gould-Jacobs reaction is a powerful tool for constructing the quinoline ring system. The initial step involves the reaction of an appropriately substituted aniline, in this case, p-chloroaniline, with diethyl ethoxymethylenemalonate. This reaction proceeds via a nucleophilic substitution, where the amino group of the aniline attacks the electron-deficient carbon of the malonate, displacing the ethoxy group to form an enamine intermediate. The subsequent and critical step is a high-temperature intramolecular cyclization. The choice of a high-boiling solvent, such as diphenyl ether, is crucial as it provides the necessary thermal energy to overcome the activation barrier for the 6-electron cyclization, leading to the formation of the quinoline ring. This step is followed by tautomerization to the more stable 4-hydroxy form.

Caption: General workflow of the Gould-Jacobs reaction for quinoline synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from established procedures for the Gould-Jacobs reaction.[1][2]

Materials and Equipment:

-

p-Chloroaniline

-

Diethyl ethoxymethylenemalonate

-

Diphenyl ether

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle with temperature control

-

Stirrer

Procedure:

-

Condensation: In a round-bottom flask, combine equimolar amounts of p-chloroaniline and diethyl ethoxymethylenemalonate. Heat the mixture to 140°C with stirring for approximately one hour. The reaction proceeds without a solvent, and the ethanol generated is allowed to distill off. The progress of the reaction can be monitored by TLC.

-

Cyclization: To the crude enamine intermediate, add diphenyl ether. Heat the mixture to reflux (approximately 250-260°C) and maintain for 15-60 minutes. The cyclized product will begin to precipitate from the hot solution.

-

Isolation and Purification: Cool the reaction mixture and add diethyl ether or hexane to facilitate further precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with the non-polar solvent to remove the diphenyl ether. The resulting solid is Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

Subsequent Aromatization

To obtain the final target, Ethyl 6-chloroquinoline-3-carboxylate, the 4-hydroxy group must be removed. This is typically achieved through a two-step process: chlorination followed by dehalogenation.

-

Chlorination: The 4-hydroxyquinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield Ethyl 4,6-dichloroquinoline-3-carboxylate.

-

Dehalogenation: The 4-chloro substituent is then selectively removed via catalytic hydrogenation (e.g., using Pd/C and a hydrogen source) to afford the final product, Ethyl 6-chloroquinoline-3-carboxylate.

Caption: Synthetic workflow for Ethyl 6-chloroquinoline-3-carboxylate.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, with their chemical shifts and splitting patterns influenced by the electron-withdrawing chlorine and carboxylate groups. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons.

-

¹³C NMR: The carbon NMR will display distinct signals for the ten aromatic carbons of the quinoline core and the carbons of the ethyl carboxylate group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration from the ester group, typically in the range of 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (235.67 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Applications in Drug Discovery and Development

Ethyl 6-chloroquinoline-3-carboxylate is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a handle for amide bond formation, a common strategy in drug design to introduce diversity and modulate pharmacokinetic properties. The quinoline nitrogen can be alkylated, and the aromatic ring can undergo further substitutions, offering multiple avenues for structural modification.

The 6-chloroquinoline scaffold is a key component in a number of compounds investigated for their therapeutic potential, particularly in oncology and infectious diseases. For instance, derivatives of 6-chloroquinoline-3-carboxylic acid have been explored as inhibitors of protein kinase CK2, a target in cancer therapy.[3]

The broader class of quinoline-3-carboxylic acids has given rise to numerous antibacterial agents. While the classic fluoroquinolones often have a fluorine at the 6-position, the synthetic strategies are analogous, highlighting the importance of intermediates like Ethyl 6-chloroquinoline-3-carboxylate in the exploration of new antibacterial agents.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 6-chloroquinoline-3-carboxylate. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly-closed container in a cool, dry place.

Conclusion

Ethyl 6-chloroquinoline-3-carboxylate is more than just a chemical compound; it is a testament to the enduring power of scaffold-based drug design. Its straightforward synthesis via the robust Gould-Jacobs reaction, coupled with its versatile functional groups, makes it an indispensable tool for medicinal chemists. As the search for novel therapeutics with improved efficacy and safety profiles continues, the strategic application of such well-conceived building blocks will undoubtedly play a crucial role in the development of the next generation of medicines. The insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important intermediate.

References

-

LookChem. Ethyl 6-chloroquinoline-3-carboxylate. [Link]

-

PubChem. Ethyl 6-chloroquinoline-3-carboxylate. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Khan, F. N., et al. (2009). Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2987. [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

-

PrepChem. Synthesis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. [Link]

Sources

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Quinoline-3-Carboxylate Derivatives

Foreword

The quinoline scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a vast array of pharmacologically active compounds.[1] Among its many derivatives, the quinoline-3-carboxylates have emerged as a particularly versatile class, demonstrating a remarkable spectrum of biological activities. This guide provides an in-depth technical exploration of these activities, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and analyze the critical structure-activity relationships that govern their potency. Our approach is grounded in scientific integrity, offering not just a recitation of facts, but a causal narrative that explains the "why" behind the "how" in the evaluation of these promising therapeutic agents.

The Anticancer Potential of Quinoline-3-Carboxylates: Targeting the Engines of Malignancy

Quinoline-3-carboxylate derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for tumor growth and survival.

Mechanism of Action: A Two-Pronged Assault

A primary mechanism of anticancer activity for many quinoline-3-carboxylates is the inhibition of critical enzymes involved in DNA replication and nucleotide biosynthesis.[3][4]

-

Inhibition of Topoisomerases: Quinolone derivatives are well-known for their ability to target bacterial topoisomerases. This activity extends to human topoisomerases, which are crucial for managing DNA topology during replication. By stabilizing the enzyme-DNA complex, these compounds lead to double-stranded DNA breaks and ultimately trigger apoptosis in cancer cells. The carboxylic acid group at the C-3 position is essential for this inhibitory activity.[4]

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline-3-carboxylate derivatives are potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] Cancer cells, with their high proliferation rates, are heavily reliant on this pathway for the synthesis of DNA and RNA precursors. Inhibition of hDHODH depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis.[5]

Caption: Anticancer mechanisms of quinoline-3-carboxylates.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, K562)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Quinoline-3-carboxylate test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[6]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.

Structure-Activity Relationship (SAR) Insights

-

C2-Position: Bulky, hydrophobic substituents at the C2 position are generally favorable for anticancer activity, particularly for DHODH inhibition.[5]

-

C3-Position: The presence of a carboxylic acid or its ester is crucial for activity. Carboxamide modifications at this position have also shown to enhance antiproliferative effects.[7]

-

C4-Position: A strict requirement for the carboxylic acid or its salt is observed for DHODH inhibition.[5]

-

Benzo Ring: Substitutions on the benzo portion of the quinoline ring can significantly modulate activity. For instance, electron-withdrawing groups like fluorine can enhance potency.[5]

| Compound ID | C2-Substituent | C6-Substituent | Cell Line | IC50 (µM) | Reference |

| 4m | 2-Styryl | H | K562 | 0.28 | [2] |

| 4n | 2-Styryl | H | MCF-7 | 0.33 | [2] |

| 4k | 2-Styryl | H | K562 | 0.28 | [2] |

Table 1: In vitro anticancer activity of selected quinoline-3-carboxylate derivatives.

Antimicrobial Frontiers: Combating Bacterial and Fungal Pathogens

The quinoline core is famously associated with antibacterial agents (e.g., fluoroquinolones). Quinoline-3-carboxylate derivatives continue this legacy, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[8]

Mechanism of Action: Disrupting Bacterial Replication

The primary antibacterial mechanism of quinoline-3-carboxylates is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are essential for managing DNA supercoiling during replication and transcription. Inhibition of these enzymes leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.[4]

Caption: Antibacterial mechanism of quinoline-3-carboxylates.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Quinoline-3-carboxylate test compounds

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB directly in the 96-well plates.[11]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[12]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (broth and inoculum) and a sterility control (broth only).[12]

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed visually or by measuring the optical density.[12]

Structure-Activity Relationship (SAR) Insights

-

N1-Position: Alkyl or cycloalkyl substituents at the N1 position are generally important for antibacterial activity.[13]

-

C7-Position: The presence of a piperazinyl or a similar heterocyclic ring at the C7 position often enhances activity against Gram-negative bacteria.[14]

-

C8-Position: Substitution at the C8 position with a fluorine or chlorine atom can increase potency.[14]

| Compound ID | N1-Substituent | C7-Substituent | Organism | MIC (µg/mL) | Reference |

| 34 | Ethyl | 1-Piperazinyl | E. coli | <0.05 | [13] |

| 34 | Ethyl | 1-Piperazinyl | S. aureus | 0.2 | [13] |

Table 2: Antibacterial activity of a representative quinoline-3-carboxylic acid.

Antiviral Activity: A New Frontier for Quinoline-3-Carboxylates

Recent studies have highlighted the potential of quinoline-3-carboxylate derivatives as antiviral agents, particularly against RNA viruses.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for evaluating the efficacy of antiviral compounds by quantifying the reduction in the number of viral plaques in a cell monolayer.[15]

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock (e.g., Herpes Simplex Virus, Influenza Virus)

-

Cell culture medium

-

6-well or 12-well plates

-

Quinoline-3-carboxylate test compounds

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Dilution and Incubation: Prepare serial dilutions of the virus and incubate them with various concentrations of the test compound for 1-2 hours.

-

Infection: Remove the culture medium from the cells and infect them with the virus-compound mixture. Allow for viral adsorption for 1-2 hours.[16]

-

Overlay: After adsorption, remove the inoculum and add an overlay medium (containing the test compound) to restrict viral spread to adjacent cells.[16]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[16]

-

Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.[15]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration that reduces plaque formation by 50%).

Caption: Workflow for the Plaque Reduction Assay.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Quinoline-3-carboxylate derivatives have also been investigated for their anti-inflammatory properties, showing promise in preclinical models of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model to screen for anti-inflammatory activity.[17]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Quinoline-3-carboxylate test compounds

-

Vehicle (e.g., saline, carboxymethyl cellulose)

-

Plethysmometer or calipers

-

Positive control (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals and divide them into control and treatment groups.

-

Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[18]

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[19]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).[19][20]

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Conclusion: A Scaffold of Immense Therapeutic Promise

The quinoline-3-carboxylate scaffold is a testament to the power of chemical diversity in drug discovery. The derivatives discussed in this guide exhibit a remarkable range of biological activities, from potent anticancer and antimicrobial effects to promising antiviral and anti-inflammatory properties. The detailed experimental protocols and structure-activity relationship insights provided herein are intended to empower researchers to further explore and optimize this versatile chemical class. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, so too will our ability to design and develop novel quinoline-3-carboxylate-based therapeutics to address a multitude of human diseases.

References

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

-

Wikipedia. (n.d.). Broth microdilution. [Link]

-

ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. [Link]

-

Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of medicinal chemistry, 31(3), 503–506. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of medicinal chemistry, 23(12), 1358–1363. [Link]

-

Mogil, J. S., Wilson, S. G., Chesler, E. J., Rankin, A. L., Nemmani, K. V., Lariviere, W. R., Groce, M. K., Wallace, M. R., Kaplan, L., Staud, R., Ness, T. J., Glover, T. L., Stankova, M., Mayorov, A., Hruby, V. J., Grisel, J. E., & Fillingim, R. B. (2005). The melanocortin-1 receptor gene mediates female-specific mechanisms of analgesia in mice and humans. Proceedings of the National Academy of Sciences of the United States of America, 102(36), 12852–12857. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

IITR. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]

-

ResearchGate. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

-

Springer Nature Experiments. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]

-

Elsevier. (n.d.). Review on recent development of quinoline for anticancer activities. [Link]

-

National Center for Biotechnology Information. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]

-

Chen, S. F., Wan, S. B., Chen, Y., Chen, Y., & Liu, X. H. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 40(4), 709–714. [Link]

-

National Center for Biotechnology Information. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]

-

National Center for Biotechnology Information. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]

-

National Center for Biotechnology Information. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of quinoline‐3‐carboxamides. [Link]

-

National Center for Biotechnology Information. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. [Link]

-

The Journal of Phytopharmacology. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. [Link]

-

National Center for Biotechnology Information. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

-

ResearchGate. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. [Link]

-

National Center for Biotechnology Information. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

-

ResearchGate. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

Semantic Scholar. (n.d.). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]

-

Wiley Online Library. (2025). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]

-

MDPI. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. [Link]

-

PubMed. (2009). Biological activities of quinoline derivatives. [Link]

-

ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]

-

Bentham Science. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]

-

National Center for Biotechnology Information. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]

-

ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives. [Link]

-

ResearchGate. (2020). (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. [Link]

-

ResearchGate. (n.d.). General synthetic route of quinoline derivatives. [Link]

-

National Center for Biotechnology Information. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. [Link]

-

ACS Publications. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors, Indoluidins, That Inhibit Cancer Cell Growth. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. benthamscience.com [benthamscience.com]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. inotiv.com [inotiv.com]

- 19. phytopharmajournal.com [phytopharmajournal.com]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of quinoline antibacterial compounds

An In-depth Technical Guide to the Mechanism of Action of Quinolone Antibacterial Compounds

Part 1: Introduction to Quinolone Antibacterials

The quinolones are a class of synthetic broad-spectrum antibacterial agents that have been a cornerstone of antimicrobial therapy for decades.[1][2][3] The discovery of the first quinolone, nalidixic acid, in 1962, which was a byproduct of chloroquine synthesis, marked a significant advancement in the fight against bacterial infections.[3][4][5] Initially, their use was primarily limited to treating urinary tract infections caused by Gram-negative bacteria.[1][3][6] The subsequent development of fluoroquinolones, which are characterized by a fluorine atom at position C6 of the core ring structure, dramatically expanded their antibacterial spectrum to include Gram-positive bacteria, atypical pathogens, and anaerobes.[4][7] Over 10,000 analogs have been synthesized, leading to successive generations of quinolones with improved potency, pharmacokinetic properties, and a wider range of clinical applications.[4][8][9][10]

Quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][6] These enzymes are type II topoisomerases that play critical roles in managing the complex topology of bacterial DNA during replication, transcription, and repair.[1][11] By targeting these enzymes, quinolones disrupt fundamental cellular processes, leading to rapid bacterial cell death.[5][6][12] This guide provides a comprehensive technical overview of the mechanism of action of quinoline antibacterial compounds, their molecular interactions with their targets, the structural features that govern their activity, the experimental methods used to study their function, and the mechanisms by which bacteria develop resistance.

Part 2: The Targets: Bacterial Type II Topoisomerases

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are the primary targets of quinolone antibacterials.[1][6][13] These enzymes are essential for bacterial survival as they resolve topological problems in the bacterial chromosome that arise during DNA replication, transcription, and recombination.[1][11] Both enzymes are heterotetramers, with DNA gyrase composed of two GyrA and two GyrB subunits, and topoisomerase IV consisting of two ParC and two ParE subunits.[13] GyrA and ParC are homologous, as are GyrB and ParE.[13]

DNA Gyrase (GyrA₂GyrB₂):

-

Function: DNA gyrase is unique in its ability to introduce negative supercoils into DNA in an ATP-dependent manner.[11][14] This process is crucial for compacting the bacterial chromosome and for initiating DNA replication.[11]

-

Subunit Roles: The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit possesses the ATPase activity that powers the enzyme's function.[15]

Topoisomerase IV (ParC₂ParE₂):

-

Function: The primary role of topoisomerase IV is to decatenate, or unlink, newly replicated daughter chromosomes, allowing them to segregate into daughter cells during cell division.[1][16] It also relaxes positively supercoiled DNA.[13]

-

Subunit Roles: Similar to DNA gyrase, the ParC subunit is involved in DNA binding and cleavage, and the ParE subunit contains the ATPase domain.[17]

The activity of these enzymes is critical for maintaining the integrity of the bacterial genome. Their inhibition by quinolones leads to a cascade of events that are ultimately lethal to the bacterium.

Caption: Functions of DNA Gyrase and Topoisomerase IV.

Part 3: Core Mechanism of Action: The Quinolone-Enzyme-DNA Ternary Complex

Quinolones do not simply inhibit the catalytic activity of their target enzymes; instead, they act as "topoisomerase poisons."[12][18] They achieve this by stabilizing a transient intermediate in the enzyme's reaction cycle, the cleavage complex, where the DNA is cleaved but not yet resealed.[5][12][14] This results in the formation of a stable ternary complex consisting of the quinolone, the enzyme, and the cleaved DNA.[15][19][20]

The formation of this complex has two major consequences for the bacterial cell:

-

Inhibition of DNA Replication and Transcription: The stable ternary complex acts as a physical barrier on the DNA, blocking the progression of replication forks and transcription machinery.[13][19] This leads to a rapid cessation of DNA and RNA synthesis.[11][18]

-

Generation of Double-Strand DNA Breaks: The cleavage complex stabilized by the quinolone can be converted into permanent double-strand DNA breaks.[6][13][20] The accumulation of these breaks triggers the SOS response, a DNA damage repair system.[18] However, when the damage is too extensive, it overwhelms the repair machinery, leading to chromosome fragmentation and cell death.[12][14]

The bactericidal activity of quinolones is therefore a direct result of the formation and stabilization of this toxic ternary complex.[5][6][12]

Caption: Formation of the ternary complex and its consequences.

Part 4: Molecular Interactions and the Water-Metal Ion Bridge

The interaction between quinolones and the enzyme-DNA complex is mediated by a series of non-covalent interactions. A key feature of this interaction is the "water-metal ion bridge."[21][22][23][24] This bridge is essential for the activity of clinically relevant quinolones.[21][22][23]

The water-metal ion bridge consists of a magnesium ion (Mg²⁺) that is coordinated by:

Two of these water molecules then form hydrogen bonds with specific amino acid residues in the quinolone resistance-determining region (QRDR) of the GyrA or ParC subunit, typically a serine and an aspartic or glutamic acid residue.[22][24] This bridge effectively anchors the quinolone to the enzyme within the DNA cleavage site.[22][25] The planar, bicyclic ring system of the quinolone intercalates into the DNA at the site of cleavage.[20][25]

Mutations in the amino acid residues that anchor the water-metal ion bridge are a common cause of high-level quinolone resistance, as they disrupt this critical interaction and reduce the binding affinity of the drug.[12][22][24]

Caption: Workflow for evaluating quinolone activity.